molecular formula C17H15FN2O3S2 B3008944 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 1795471-60-1

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B3008944
CAS No.: 1795471-60-1
M. Wt: 378.44
InChI Key: WEXDLCZEMFAVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, thiophene, pyridine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-fluoro-4-methoxybenzenesulfonamide and 5-(thiophen-3-yl)pyridine. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential as a pharmaceutical agent, targeting specific biological pathways or receptors.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methoxybenzenesulfonamide: Shares the benzenesulfonamide core but lacks the thiophene and pyridine groups.

    5-(thiophen-3-yl)pyridine: Contains the thiophene and pyridine groups but lacks the benzenesulfonamide moiety.

Uniqueness

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c1-23-17-3-2-15(7-16(17)18)25(21,22)20-9-12-6-14(10-19-8-12)13-4-5-24-11-13/h2-8,10-11,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXDLCZEMFAVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.